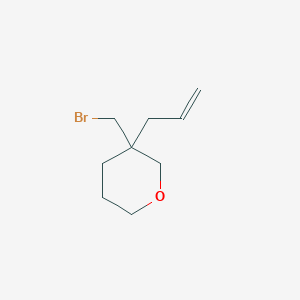
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered ring compounds containing one oxygen atom and five carbon atoms. This particular compound features a bromomethyl group and a prop-2-en-1-yl group attached to the oxane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane can be achieved through several methods:
Bromination of 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)oxane: This method involves the bromination of the hydroxymethyl derivative using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane.
Allylation of 3-(Bromomethyl)oxane: This method involves the allylation of 3-(Bromomethyl)oxane using an allylating agent such as allyl bromide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using efficient brominating agents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted oxanes.
Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.
Reduction: The compound can be reduced to form oxane derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted oxanes with various functional groups.
Oxidation: Oxane derivatives with oxidized functional groups.
Reduction: Oxane derivatives with reduced functional groups.
Scientific Research Applications
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane depends on its specific application and the reactions it undergoes. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The prop-2-en-1-yl group can participate in various addition and substitution reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxane: Similar structure with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-3-(prop-2-en-1-yl)tetrahydrofuran: Similar structure with a tetrahydrofuran ring instead of an oxane ring.
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxetane: Similar structure with an oxetane ring instead of an oxane ring.
Uniqueness
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane is unique due to its specific combination of functional groups and ring structure, which imparts distinct reactivity and properties compared to similar compounds. Its bromomethyl group provides a versatile site for nucleophilic substitution, while the prop-2-en-1-yl group offers additional reactivity for various chemical transformations.
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
3-(bromomethyl)-3-prop-2-enyloxane |
InChI |
InChI=1S/C9H15BrO/c1-2-4-9(7-10)5-3-6-11-8-9/h2H,1,3-8H2 |
InChI Key |
OAUCXHHJZZBJQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCOC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


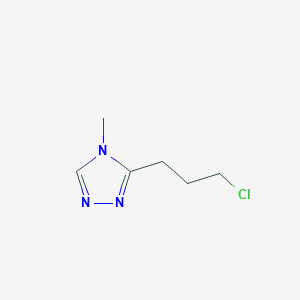
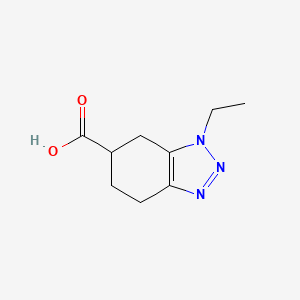
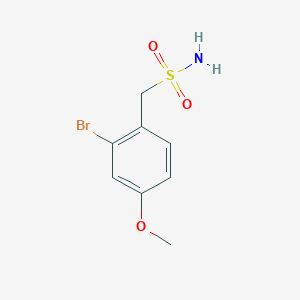

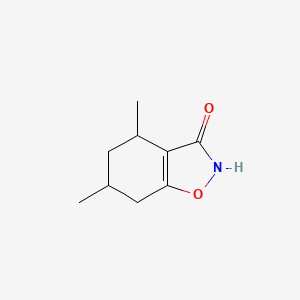
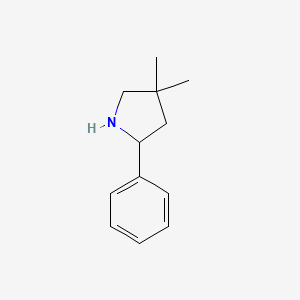

![Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13212099.png)

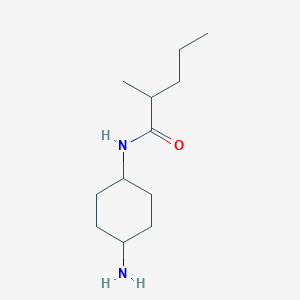
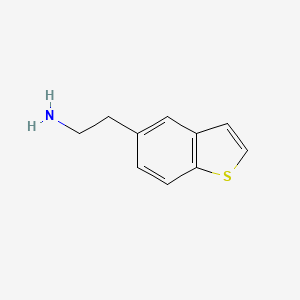
![(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13212119.png)
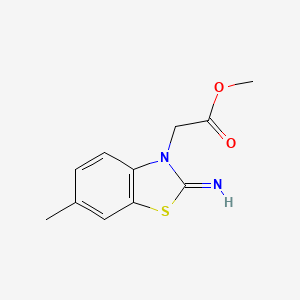
![4-([(4-Methylphenyl)sulfanyl]methyl)piperidine](/img/structure/B13212132.png)
